2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide
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Overview
Description
2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide is a chemical compound with the molecular formula C11H13BrFNO. It is an aromatic amide that contains both bromine and fluorine substituents on the benzene ring, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or continuous flow reactors: for the bromination and fluorination steps.
Purification techniques: such as recrystallization or chromatography to obtain the pure product.
Quality control measures: to ensure the consistency and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride in non-polar solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of new benzamide derivatives with different substituents.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-N-methylbenzamide
- 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
- 2-Bromo-5-fluorobenzonitrile
Uniqueness
2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide is unique due to its specific combination of bromine and fluorine substituents on the benzene ring, along with the 1-methylpropylamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1016887-46-9 |
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Molecular Formula |
C11H13BrFNO |
Molecular Weight |
274.13 g/mol |
IUPAC Name |
2-bromo-N-butan-2-yl-5-fluorobenzamide |
InChI |
InChI=1S/C11H13BrFNO/c1-3-7(2)14-11(15)9-6-8(13)4-5-10(9)12/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
PHRPXXNZZMYUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
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